Scientific Field: Physical Chemistry
Application Summary: Cobalt(II) oxalate dihydrate is used in the study of its thermal decomposition.
Methods of Application: The thermal decomposition of Cobalt(II) oxalate dihydrate is studied using various techniques such as differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and X-ray diffraction (XRD).
Scientific Field: Industrial Chemistry
Application Summary: Cobalt(II) oxalate dihydrate is used as a stabilizer for hydrogen cyanide .
Methods of Application: In this application, Cobalt(II) oxalate dihydrate is added to hydrogen cyanide to prevent its decomposition .
Results: The use of Cobalt(II) oxalate dihydrate as a stabilizer can significantly increase the shelf-life of hydrogen cyanide .
Scientific Field: Catalysis
Application Summary: Cobalt(II) oxalate dihydrate is used in the preparation of cobalt catalysts .
Methods of Application: The compound is decomposed under controlled conditions to produce cobalt oxide, which is then used as a catalyst in various chemical reactions .
Results: The resulting cobalt catalysts can be used in a wide range of industrial processes, including the production of synthetic fuels and the reduction of nitrogen oxides in vehicle exhaust .
Scientific Field: Thermodynamics
Application Summary: Cobalt(II) oxalate dihydrate is used as a temperature indicator.
Methods of Application: The compound changes color when heated, which can be used to estimate the temperature.
Results: This application is particularly useful in experiments where precise temperature control is required.
Scientific Field: Metallurgy
Application Summary: Cobalt(II) oxalate dihydrate is used in the preparation of cobalt metal powder for powder-metallurgical applications.
Methods of Application: The compound is decomposed under controlled conditions to produce cobalt metal powder.
Scientific Field: Environmental Science
Application Summary: Cobalt(II) oxalate dihydrate is produced in the process of recycling lithium-ion batteries.
Methods of Application: The cobalt is obtained from the cathode material (LiCoO2) by leaching with sulfuric acid and then precipitated with ammonium oxalate.
Results: This process allows for the efficient recycling of valuable materials from used batteries.
Scientific Field: Industrial Chemistry
Application Summary: Cobalt(II) oxalate dihydrate is used in the production of high-purity salts.
Methods of Application: The compound is processed under controlled conditions to produce high-purity salts.
Scientific Field: Inorganic Chemistry
Application Summary: Cobalt(II) oxalate dihydrate is used in the synthesis of cobalt(III) oxalate complexes.
Methods of Application: The compound is reacted with other reagents under specific conditions to produce cobalt(III) oxalate complexes.
Results: These complexes have various applications in the field of inorganic chemistry.
Cobalt(II) oxalate dihydrate is an inorganic compound with the chemical formula . It appears as a white to pink crystalline powder and is classified as a coordination polymer, where cobalt ions are octahedrally coordinated by oxalate ligands. This compound is notable for its role in various chemical processes, particularly in the synthesis of cobalt-based catalysts and materials used in powder metallurgy .
Cobalt(II) oxalate dihydrate can pose health risks upon exposure. Here are some safety concerns:
Cobalt(II) oxalate dihydrate can be synthesized through several methods:
Interaction studies involving cobalt(II) oxalate dihydrate primarily focus on its reactivity with other chemical species and its potential biological interactions. Research indicates that its interactions can lead to the formation of various coordination complexes, which may have implications in catalysis and material properties.
Several compounds exhibit similarities to cobalt(II) oxalate dihydrate, particularly other metal oxalates. Here are some notable examples:
Compound Name | Formula | Unique Features |
---|---|---|
Cobalt(I) oxalate | CoC₂O₄ | Lower oxidation state; less stable than Co(II). |
Cobalt(III) oxalate | Co(C₂O₄)₃ | Higher oxidation state; forms more stable complexes. |
Nickel(II) oxalate | NiC₂O₄ | Similar coordination chemistry; often used in batteries. |
Copper(II) oxalate | CuC₂O₄ | Exhibits different thermal stability and color properties. |
Cobalt(II) oxalate dihydrate is unique due to its specific coordination geometry and stability compared to other metal oxalates, making it particularly useful in catalysis and material applications .
Aqueous precipitation remains the most widely adopted method for synthesizing cobalt(II) oxalate dihydrate due to its simplicity and cost-effectiveness. The process involves reacting water-soluble cobalt salts, such as cobalt(II) chloride hexahydrate (CoCl₂·6H₂O) or cobalt(II) sulfate heptahydrate (CoSO₄·7H₂O), with oxalic acid (H₂C₂O₄) or sodium oxalate (Na₂C₂O₄) in aqueous media. A typical reaction proceeds as follows:
$$
\text{CoCl}2\text{·6H}2\text{O} + \text{H}2\text{C}2\text{O}4 \rightarrow \text{CoC}2\text{O}4\text{·2H}2\text{O} + 2\text{HCl} + 4\text{H}_2\text{O}
$$
The precipitate forms instantaneously under ambient conditions, with particle morphology influenced by reactant concentrations and mixing dynamics. For instance, at oxalate concentrations exceeding 0.1 mol/dm³, hollow ellipsoidal particles (1–2 µm diameter) dominate, while lower concentrations yield cushion-like aggregates. Flow-driven systems further refine control by maintaining spatial gradients, enabling radially symmetric precipitation patterns with distinct copper and cobalt oxalate zones. Such systems leverage gravity currents to segregate metal oxalates, producing composite crystals like copper oxalate plates coated with cobalt oxalate in transition regions.
Non-aqueous methods, though less common, offer advantages in controlling crystal growth and minimizing hydration. These techniques often employ organic solvents like ethanol or dimethylformamide to dissolve cobalt precursors and oxalic acid. For example, refluxing cobalt acetate tetrahydrate with oxalic acid in ethanol yields anhydrous cobalt oxalate, which subsequently hydrates under controlled humidity. Solvothermal synthesis in autoclaves at elevated temperatures (120–180°C) produces nanoscale particles with uniform size distributions, though scalability remains a challenge.
A notable variant involves ionic liquid-mediated synthesis, where solvents like 1-butyl-3-methylimidazolium tetrafluoroborate act as templates for anisotropic growth. These methods suppress water interference, favoring the formation of high-purity cobalt oxalate dihydrate with tailored surface properties. However, industrial adoption is limited by solvent costs and recovery complexities.
Precipitation efficiency and product purity depend critically on molar ratios and pH. Stoichiometric excess of oxalate ions (R = [C₂O₄²⁻]/[Co²⁺]) governs phase composition:
R Value | Dominant Phase | Notes |
---|---|---|
<0.1 | Co²⁺ hydration | No precipitation |
0.1–0.17 | CoC₂O₄·2H₂O | Maximum yield |
>0.17 | Co(C₂O₄)₂²⁻ | Soluble complexes form |
Table 1: Impact of oxalate-to-cobalt ratio (R) on precipitation outcomes.
pH modulates oxalate speciation: below pH 4.5, H₂C₂O₄ dominates, reducing free C₂O₄²⁻ availability. Near-neutral conditions (pH 5.5–6.5) optimize precipitation by balancing solubility and ligand concentration. Temperature also plays a role; at 25°C, cobalt recovery approaches 100%, while higher temperatures promote competing hydroxide formation.
Industrial synthesis increasingly utilizes cobalt-rich waste streams, such as spent lithium-ion battery cathodes and chemical plating effluents. A representative process involves:
$$
\text{CoSO}4 + \text{H}2\text{C}2\text{O}4 \rightarrow \text{CoC}2\text{O}4\text{·2H}2\text{O} + \text{H}2\text{SO}_4
$$
This approach achieves >95% cobalt recovery while reducing reliance on virgin materials. Pilot-scale studies demonstrate throughputs exceeding 500 kg/day, with product purity meeting battery-grade specifications (≥99.5%).